- Reaction of diallyl disulfide with acetylene in potassium hydroxide-DMSO superoxide media, Zhurnal Organicheskoi Khimii, 1989, 25(2), 270-4
Cas no 33922-80-4 (1-Propene, 1,1'-thiobis-, (1E,1'E)-)
33922-80-4 structure
Product Name:1-Propene, 1,1'-thiobis-, (1E,1'E)-
Numero CAS:33922-80-4
MF:C6H10S
MW:114.208600521088
CID:321682
PubChem ID:5370448
Update Time:2025-04-19
1-Propene, 1,1'-thiobis-, (1E,1'E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propene, 1,1'-thiobis-, (1E,1'E)-
- 1-prop-1-enylsulfanylprop-1-ene
- 1-[1-Propenylsulfanyl]-1-propene
- di(1-Propenyl) sulfide
- Q27236690
- (trans,trans)-dipropenyl sulfide
- 4-thia-2E,5E-heptadiene
- 65819-74-1
- (1E)-1-[(1E)-1-Propenylsulfanyl]-1-propene
- 1-PROPENE, 1,1'-THIOBIS-, (E,E)-
- (E,E)-bis-(1-propenyl)sulfide
- RJDJXOBGMMKPMH-GGWOSOGESA-N
- (E,E)-di(1-propenyl) sulfide
- (E)-1-[(E)-prop-1-enyl]sulanylprop-1-ene
- NS00124999
- CCRIS 4051
- (E,E)-di-1-propenyl sulfide
- (1E)-1-[(1E)-prop-1-en-1-ylsulfanyl]prop-1-ene
- InChI=1/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4
- (E,E) Bis(1-propenyl)sulfide
- 0F056KUC1H
- SCHEMBL10347089
- 1,1'-Thiobis-1-propene, 9CI
- 4-Thia-2,5-heptadiene
- TRANS,TRANS-DI-1-PROPENYL SULFIDE
- (E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene
- AKOS024256012
- UNII-0F056KUC1H
- CHEBI:180540
- UNII-1C2468Z2A8
- 1C2468Z2A8
- RJDJXOBGMMKPMH-UHFFFAOYSA-N
- (E,E)-dipropenyl sulfide
- propenyl sulfide
- (E,E)-bis(1-propenyl) sulfide
- CHEBI:173382
- FEMA NO. 4386, E,E-
- 1-Propene,1,1'-thiobis-
- Di-1-propenyl sulfide
- 1-Propene, 1,1'-thiobis-
- DTXSID601019927
- Di-1-propenyl sulfide, (E,E)-
- Dipropenylmonosulfid
- di-trans-propenyl sulfide
- (E,E)-1,1'-thiobis-1-propene
- (E,E)-1-[1-propenylsulfanyl]-1-propene
- Propenyl sullfide
- 33922-80-4
- (E,E)-Bis(1-propenyl)sulfide
-
- Inchi: 1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
- Chiave InChI: RJDJXOBGMMKPMH-GGWOSOGESA-N
- Sorrisi: S(/C=C/C)/C=C/C
Proprietà calcolate
- Massa esatta: 114.0504
- Massa monoisotopica: 114.05032149g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 2
- Complessità: 62.2
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 25.3Ų
Proprietà sperimentali
- Densità: 0.886
- Punto di ebollizione: 144.3 °C at 760 mmHg
- Punto di infiammabilità: 33 °C
- PSA: 0
1-Propene, 1,1'-thiobis-, (1E,1'E)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1C:KOH, C:Hydroquinone, S:DMSO
Riferimento
1-Propene, 1,1'-thiobis-, (1E,1'E)- Raw materials
1-Propene, 1,1'-thiobis-, (1E,1'E)- Preparation Products
1-Propene, 1,1'-thiobis-, (1E,1'E)- Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
33922-80-4 (1-Propene, 1,1'-thiobis-, (1E,1'E)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti